molecular formula C12H11NO2S B10843195 4-((Pyridin-4-ylthio)methyl)benzene-1,2-diol

4-((Pyridin-4-ylthio)methyl)benzene-1,2-diol

Cat. No.: B10843195
M. Wt: 233.29 g/mol
InChI Key: JVOZIFHFAIJCMB-UHFFFAOYSA-N
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Description

4-((pyridin-4-ylthio)methyl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a pyridin-4-ylthio group and two hydroxyl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((pyridin-4-ylthio)methyl)benzene-1,2-diol typically involves the reaction of a pyridine derivative with a benzene derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridin-4-ylthio group is introduced to the benzene ring. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and a solvent such as dimethyl sulfoxide (DMSO) to dissolve the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((pyridin-4-ylthio)methyl)benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution reactions could produce various derivatives with different functional groups .

Scientific Research Applications

4-((pyridin-4-ylthio)methyl)benzene-1,2-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((pyridin-4-ylthio)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the pyridin-4-ylthio group can interact with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both hydroxyl and pyridin-4-ylthio groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

4-(pyridin-4-ylsulfanylmethyl)benzene-1,2-diol

InChI

InChI=1S/C12H11NO2S/c14-11-2-1-9(7-12(11)15)8-16-10-3-5-13-6-4-10/h1-7,14-15H,8H2

InChI Key

JVOZIFHFAIJCMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CSC2=CC=NC=C2)O)O

Origin of Product

United States

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